1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride

Description

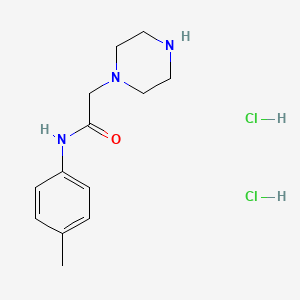

1-Piperazineacetamide, N-(4-methylphenyl)-, dihydrochloride (CAS: 89473-82-5) is a piperazine derivative with the molecular formula C₁₃H₁₉N₃O·2HCl and a molecular weight of 306.23 g/mol. Structurally, it consists of a piperazine ring linked to an acetamide group substituted with a 4-methylphenyl moiety, with two hydrochloride counterions enhancing its solubility . This compound is classified as an irritant and serves as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted agents. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous piperazine derivatives .

Properties

IUPAC Name |

N-(4-methylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c1-11-2-4-12(5-3-11)15-13(17)10-16-8-6-14-7-9-16;;/h2-5,14H,6-10H2,1H3,(H,15,17);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCABQHMMMCXLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine rings . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using efficient and cost-effective methods. For instance, a practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . This protocol is advantageous for industrial applications due to its operational simplicity and the availability of reactants .

Chemical Reactions Analysis

Types of Reactions: 1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, aziridines, and alkynes . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and catalysts like palladium and ruthenium .

Major Products Formed: The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride has numerous scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex molecules . In biology, it serves as a building block for the development of bioactive compounds . In medicine, piperazine derivatives are known for their therapeutic potential, including antiviral, anticancer, and antimicrobial activities . Additionally, in the industry, these compounds are utilized in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives typically exert their effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key Compounds for Comparison :

N-Benzyl-2-piperazin-1-yl-acetamide dihydrochloride (CAS: 827614-58-4)

4-(5-Chloro-2-methylphenyl)-N,N-diphenyl-1-piperazineacetamide (CAS: 1023798-42-6)

K604 (4-[2-(1H-Benzimidazol-2-ylthio)ethyl]-N-[6-methyl-2,4-bis(methylthio)-3-pyridinyl]-1-piperazineacetamide dihydrochloride)

N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide (CAS: Unspecified)

Structural Differences :

- Target Compound : Features a 4-methylphenyl group on the acetamide nitrogen and a piperazine ring.

- N-Benzyl Analogue : Substitutes the 4-methylphenyl with a benzyl group, increasing lipophilicity .

- Diphenylacetamide Derivative : Incorporates two phenyl groups on the acetamide nitrogen and a chloro-methylphenyl piperazine substituent, enhancing steric bulk .

- K604 : Contains a benzimidazole-thioethyl chain and a pyridinyl group, significantly enlarging the molecular structure .

Target Compound :

Comparisons :

Arylpiperazine Derivatives (Compounds 7 and 9 in ) :

- Exhibit high 5-HT₁A receptor affinity (Ki < 10 nM) as fumarate salts .

- The target compound’s simpler structure may reduce receptor specificity compared to tricyclo-substituted analogues.

K604: A potent ACAT1/SOAT1 inhibitor with modified pharmacokinetics via stealth liposome encapsulation, enhancing biodistribution .

Carboxamide Analogues :

Physicochemical Properties

Biological Activity

1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to various bioactive molecules and has been investigated for its biological activities, including its effects on neurotransmitter systems and potential therapeutic uses in conditions such as anxiety and depression.

Chemical Structure

The chemical structure of 1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride can be represented as follows:

- Molecular Formula : C11H16Cl2N2O

- Molecular Weight : 265.17 g/mol

Research indicates that piperazine derivatives interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. The mechanism of action for 1-Piperazineacetamide involves modulation of these neurotransmitter systems, which can affect mood and anxiety levels.

Antidepressant and Anxiolytic Effects

Studies have shown that piperazine derivatives can exhibit antidepressant and anxiolytic properties. For instance, compounds similar to 1-Piperazineacetamide have been tested in animal models demonstrating significant reductions in anxiety-like behaviors.

- Case Study : In a study involving rodent models of anxiety, administration of piperazine derivatives resulted in decreased time spent in the open arms of an elevated plus maze, indicating reduced anxiety levels. The effects were comparable to those observed with standard anxiolytic medications like diazepam .

Acetylcholinesterase Inhibition

Piperazine derivatives, including 1-Piperazineacetamide, have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission and is beneficial in conditions like Alzheimer's disease.

Toxicological Profile

While the therapeutic potential is promising, toxicity studies are essential for evaluating safety. Preliminary studies indicate that 1-Piperazineacetamide exhibits low acute toxicity in animal models, but comprehensive toxicological assessments are necessary to establish safety profiles for human use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.